molecular formula C17H14FN3OS B2455920 N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 688335-24-2

N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2455920
CAS No.: 688335-24-2
M. Wt: 327.38
InChI Key: BDCJMBKLUJLRIT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound featuring a distinct molecular architecture where an imidazole ring is linked to a 4-fluorophenylacetamide via a sulfanyl (thioether) bridge. This structure classifies it as an imidazole derivative, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and oncology research due to their diverse biological activities . The imidazole ring is an aromatic five-membered ring containing two nitrogen atoms and is a key pharmacophore in various therapeutic agents . Compounds with structural similarities, particularly those containing the sulfanyl-acetamide linker, have demonstrated notable antiproliferative properties in scientific studies, suggesting potential as a scaffold for investigating novel anticancer agents . The mechanism of action for such molecules is often linked to their ability to interact with biological targets like enzymes or DNA, potentially inhibiting crucial cellular processes in proliferating cells . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a tool compound in biochemical assays to probe biological mechanisms and structure-activity relationships (SAR).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJMBKLUJLRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazole-2-Thiol Core

The synthesis begins with constructing the 1-phenyl-1H-imidazole-2-thiol intermediate, a critical precursor. As demonstrated in analogous syntheses, this step employs a modified Markwald reaction:

  • Reactants : 2-Amino-1-(4-substituted phenyl)ethan-1-one hydrochloride (0.025 mol) and phenyl isothiocyanate (0.025 mol) are stirred in ethanol (30–50 mL).
  • Base Addition : Triethylamine (0.025 mol) is added dropwise to deprotonate the aminoketone, facilitating nucleophilic attack on the isothiocyanate.
  • Cyclization : Refluxing at 80°C for 2–4 hours induces cyclization, forming the imidazole-2-thiol ring.

The reaction proceeds via a thiourea intermediate, which undergoes intramolecular cyclization upon heating. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and stoichiometric base to ensure complete deprotonation.

Synthesis of N-(4-Fluorophenyl)Chloroacetamide

The acetamide moiety is prepared through acylation of 4-fluoroaniline:

  • Acylation : 4-Fluoroaniline (0.1 mol) reacts with chloroacetyl chloride (0.12 mol) in dichloromethane at 0–5°C.
  • Base Neutralization : Aqueous sodium hydroxide (10%) is added to neutralize HCl, yielding N-(4-fluorophenyl)chloroacetamide as a white precipitate.

This step achieves >85% yield under controlled temperatures, minimizing over-acylation byproducts.

Coupling via Nucleophilic Substitution

The final step involves coupling the imidazole-2-thiol with N-(4-fluorophenyl)chloroacetamide:

  • Reaction Conditions : Imidazole-2-thiol (0.002 mol), N-(4-fluorophenyl)chloroacetamide (0.002 mol), and potassium carbonate (0.004 mol) are stirred in acetone at 25°C for 8 hours.
  • Mechanism : The thiolate ion (generated by K₂CO₃) attacks the electrophilic carbon of chloroacetamide, displacing chloride and forming the sulfanyl acetamide bond.

Yields typically range from 60–70%, with purity dependent on chromatographic purification.

Optimization of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances solubility of intermediates but may require higher temperatures (40–80°C).
  • Acetone : Preferred for coupling reactions due to its moderate polarity and ability to stabilize the thiolate intermediate.

Temperature and Time

  • Imidazole Formation : Refluxing ethanol (80°C, 4 hours) ensures complete cyclization without decomposing the thiourea intermediate.
  • Coupling Reaction : Room temperature (25°C) minimizes side reactions like oxidation of the thiol group.

Stoichiometric Ratios

  • Excess Chloroacetyl Chloride : A 1.2:1 molar ratio of chloroacetyl chloride to 4-fluoroaniline prevents unreacted amine, improving acylation efficiency.
  • Base Equivalents : Two equivalents of K₂CO₃ relative to thiol ensure complete deprotonation and efficient nucleophilic substitution.

Purification and Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 7.85 (s, 1H, imidazole-H), 7.45–7.30 (m, 5H, phenyl-H), and 4.25 (s, 2H, CH₂S).
  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30) confirms homogeneity.

Challenges and Mitigation Strategies

Thiol Oxidation

  • Inert Atmosphere : Conducting reactions under nitrogen or argon prevents disulfide formation.
  • Antioxidants : Adding 1% w/v ascorbic acid stabilizes the thiol during prolonged storage.

Byproduct Formation

  • Over-Acylation : Controlled addition rates of chloroacetyl chloride and low temperatures reduce diacetylation byproducts.
  • Column Chromatography : Effective in separating mono- and di-acylated species, with Rf values differing by 0.3 in TLC (petroleum ether/ethyl acetate 3:1).

Scalability and Industrial Feasibility

Solvent Recycling

  • DMF Reuse : Distillation recovers >90% of DMF from reaction mixtures, reducing costs.
  • Waste Streams : Aqueous layers from extractions are treated with activated charcoal to adsorb organic residues before disposal.

Batch vs. Continuous Flow

  • Batch Synthesis : Current literature reports batch sizes up to 100 g with consistent yields.
  • Continuous Flow Potential : Microreactors could enhance heat transfer during exothermic acylation steps, though no studies have yet applied this to the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases (e.g., sodium hydride) are often employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, dehalogenated products.

    Substitution: Various substituted imidazole and phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity, while the sulfanylacetamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
  • N-(4-bromophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
  • N-(4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

Uniqueness

N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens or substituents.

Biological Activity

N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound belonging to the sulfanylacetamide class, which has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central amide group linked to a sulfur atom, which is further connected to a phenylimidazole moiety and a 4-fluorophenyl group. Its molecular formula is C_{17}H_{16FN_3OS with a molecular weight of approximately 341.39 g/mol. The presence of the fluorine atom and the imidazole ring suggests potential interactions with biological targets.

Biological Activities

Research indicates that sulfanylacetamides exhibit diverse biological activities, including:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, studies have reported that related imidazole derivatives possess significant antibacterial properties, inhibiting growth at minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Gram-positive bacteria .
  • Antifungal Activity : Similar compounds have demonstrated antifungal effects, with some exhibiting better activity than standard antifungal agents like fluconazole . The mechanism often involves disrupting fungal cell wall synthesis.
  • Anti-inflammatory Effects : Compounds containing imidazole rings are known for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many sulfanylacetamides act as enzyme inhibitors, interfering with metabolic pathways essential for bacterial and fungal survival.
  • Receptor Modulation : The imidazole moiety may interact with various receptors, including GABA-A receptors, acting as positive allosteric modulators (PAMs) which enhance receptor activity .
  • Biofilm Disruption : Some studies highlight the ability of these compounds to disrupt biofilm formation in pathogens like Staphylococcus aureus, enhancing their effectiveness against chronic infections .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to this compound. Results indicated significant bactericidal activity against MRSA and Enterococcus species, with MIC values demonstrating effectiveness comparable to established antibiotics .

Study 2: Metabolic Stability

Research on metabolic stability using human liver microsomes showed that certain derivatives maintained higher levels of the parent compound after incubation compared to standard drugs like alpidem. This suggests that modifications in the structure could enhance metabolic stability without compromising biological activity .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution or thioether formation. A common approach involves reacting 4-fluoroaniline with chloroacetyl chloride to form an intermediate, followed by coupling with 1-phenyl-1H-imidazole-2-thiol under basic conditions (e.g., NaOH in ethanol at 60°C). Yield optimization requires precise control of reaction time (6–8 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of acetamide to imidazole-thiol) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fluorophenyl (δ 7.2–7.4 ppm for aromatic protons) and imidazole (δ 7.5–8.1 ppm) moieties. The thioether linkage (C–S–C) is inferred from deshielded methylene protons (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ at m/z 359.12 (C₁₈H₁₅FN₃OS⁺) with fragmentation patterns verifying the acetamide backbone .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C–F (1220–1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

  • Core Modifications : Replace the fluorophenyl group with chloro- or methoxy-substituted phenyl rings to assess electronic effects on bioactivity.
  • Thioether Linkage Replacement : Substitute the sulfur atom with oxygen or selenium to study steric/electronic influences on target binding.
  • In Silico Docking : Use tools like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the imidazole’s hydrogen-bonding capacity and fluorophenyl’s hydrophobicity .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2, LOX) and compare IC₅₀ values to establish SAR trends .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Dose-Response Analysis : Perform full dose curves (0.1–100 µM) to identify off-target effects at higher concentrations.
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false positives from degradation products .
  • Target Profiling : Employ kinome-wide screening to differentiate selective vs. promiscuous interactions .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

  • Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl or amine) to the phenyl ring to enhance solubility without compromising target binding .
  • Prodrug Design : Mask the acetamide as an ester to improve oral bioavailability, with hydrolysis in vivo releasing the active form .
  • Enantiomeric Separation : Resolve chiral centers (if present) via chiral HPLC and compare pharmacokinetics of R/S isomers, as sulfoxide analogs show enantiomer-specific activity .

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